molecular formula C6H11N3 B12849505 2-(3-(Methylamino)azetidin-1-yl)acetonitrile

2-(3-(Methylamino)azetidin-1-yl)acetonitrile

Katalognummer: B12849505
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: WREYNHLCSAYHKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Methylamino)azetidin-1-yl)acetonitrile is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methylamino)azetidin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(3-(Methylamino)azetidin-1-yl)acetonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening polymerization, which is useful in the synthesis of polyamines and other polymers . This interaction with molecular targets can lead to various biological effects, making it a compound of interest in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-(Methylamino)azetidin-1-yl)acetonitrile is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H11N3

Molekulargewicht

125.17 g/mol

IUPAC-Name

2-[3-(methylamino)azetidin-1-yl]acetonitrile

InChI

InChI=1S/C6H11N3/c1-8-6-4-9(5-6)3-2-7/h6,8H,3-5H2,1H3

InChI-Schlüssel

WREYNHLCSAYHKH-UHFFFAOYSA-N

Kanonische SMILES

CNC1CN(C1)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.